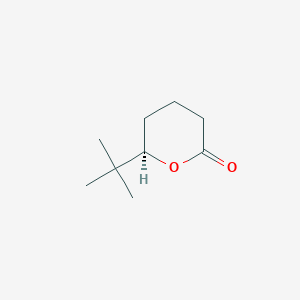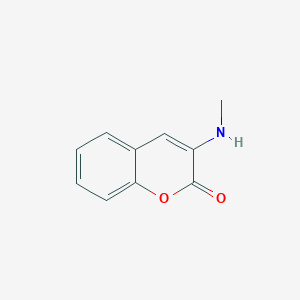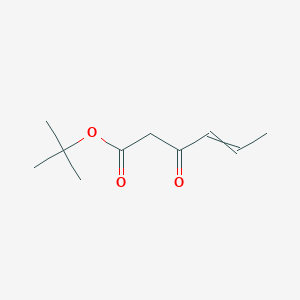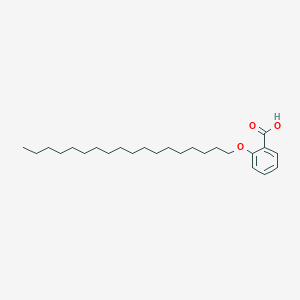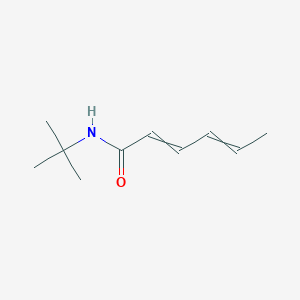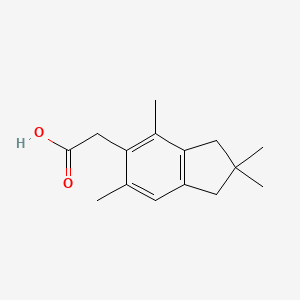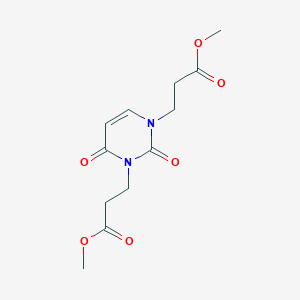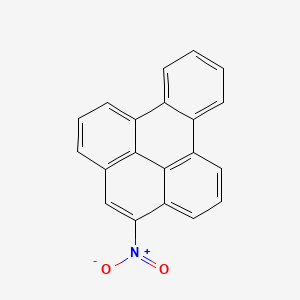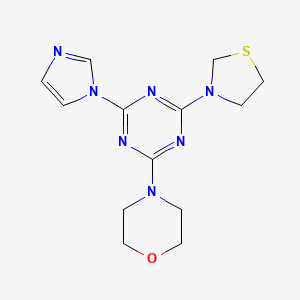![molecular formula C16H15N3O3 B14277267 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 126299-26-1](/img/structure/B14277267.png)
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups. This specific compound is known for its vivid color due to the π-delocalization of the azo group, making it useful in various applications such as dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves the diazotization of an aromatic amine followed by azo coupling with a suitable coupling component. The reaction conditions often require maintaining low temperatures to stabilize the diazonium salt intermediate .
Industrial Production Methods
Industrial production of azo compounds like this compound involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a dye and pigment in textile and leather industries.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial activity or dyeing processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
Uniqueness
2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vivid color make it particularly valuable in both scientific research and industrial applications .
Propiedades
Número CAS |
126299-26-1 |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-[(3-hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)15(16(22)17-12-6-3-2-4-7-12)19-18-13-8-5-9-14(21)10-13/h2-10,15,21H,1H3,(H,17,22) |
Clave InChI |
IRUQWKFIUYJYFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
